molecular formula C12H18N2O B8453648 [3-Methyl-4-(piperazin-1-yl)phenyl]methanol

[3-Methyl-4-(piperazin-1-yl)phenyl]methanol

Cat. No.: B8453648
M. Wt: 206.28 g/mol
InChI Key: KICMANPXBRUCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Methyl-4-(piperazin-1-yl)phenyl]methanol is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(3-methyl-4-piperazin-1-ylphenyl)methanol

InChI

InChI=1S/C12H18N2O/c1-10-8-11(9-15)2-3-12(10)14-6-4-13-5-7-14/h2-3,8,13,15H,4-7,9H2,1H3

InChI Key

KICMANPXBRUCFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CO)N2CCNCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The intermediate 4-(4-methoxycarbonyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester (1.42 g) described in Preparation Example 97 was dissolved in diethyl ether (18 mL), 0.99M diisobutylaluminum hydride (9 mL) was added under cooling to −78° C., and the mixture was stirred while rising the temperature to room temperature. The mixture was further stirred at room temperature for 2 hr, methanol (0.7 mL) was added, and aqueous solution (5 mL) of Rochelle salt was added. The precipitate was collected by filtration from the reaction mixture, and the filtrate was concentrated. The obtained residue was purified by column chromatography (ethyl acetate:hexane) to give 4-(4-hydroxymethyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester (720 mg). The obtained 4-(4-hydroxymethyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester (720 mg) was dissolved in chloroform (6 mL), 4N hydrogen chloride/ethyl acetate solution (2.3 mL) was added, and the mixture was stirred at room temperature overnight. The reaction mixture was neutralized with aqueous potassium carbonate solution, and the mixture was extracted with ethyl acetate. The solvent was evaporated from the organic layer to give the title compound (654 mg).
Name
4-(4-hydroxymethyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
720 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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